molecular formula C17H19N5 B5753995 N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine

N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine

Katalognummer B5753995
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: QQZJKAXTSFEMES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine, also known as PD 153035, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It was initially developed as an anticancer drug and has been extensively studied for its potential therapeutic applications in various types of cancer.

Wirkmechanismus

N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This inhibits the autophosphorylation of the receptor, which is necessary for the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of EGFR. It also inhibits the proliferation and migration of cancer cells by blocking the activation of downstream signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 is a potent and specific inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. However, its use is limited by its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo experiments.

Zukünftige Richtungen

1. Development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties.
2. Investigation of the potential therapeutic applications of N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 in other types of cancer.
3. Evaluation of the efficacy of N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 in combination with other anticancer drugs.
4. Identification of biomarkers that can predict the response of cancer cells to N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035.
5. Investigation of the role of EGFR in cancer stem cells and the potential of N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 to target this population of cells.

Synthesemethoden

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 involves several steps, including the reaction of 2-amino-4,6-dimethylpyrimidine with 2,3,5-trimethylbenzaldehyde to form 2-(4,6-dimethyl-2-pyrimidinyl)-3,5,6-trimethylbenzaldehyde. This intermediate is then reacted with 2-amino-4,6,7-trimethylquinazoline to yield N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035.

Wissenschaftliche Forschungsanwendungen

N-(4,6-dimethyl-2-pyrimidinyl)-4,6,7-trimethyl-2-quinazolinamine 153035 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells.

Eigenschaften

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4,6,7-trimethylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-9-6-14-13(5)20-17(21-15(14)7-10(9)2)22-16-18-11(3)8-12(4)19-16/h6-8H,1-5H3,(H,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJKAXTSFEMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyrimidin-2-yl)-4,6,7-trimethylquinazolin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.